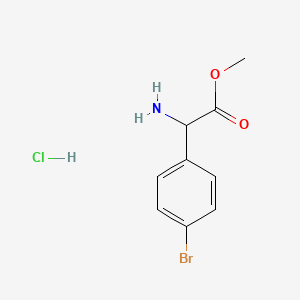

Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-(4-bromophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBFDIDFULVKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42718-20-7 | |

| Record name | methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Pharmaceutical Significance

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, identified by the CAS number 1391528-74-7 , is a non-proteinogenic α-amino acid ester derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural features—a chiral center at the α-carbon, a bromine-substituted phenyl ring, and a methyl ester group—make it a versatile synthon for the construction of complex molecular architectures with potential therapeutic activities. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for laboratory and potential large-scale applications.

This in-depth technical guide provides a comprehensive overview of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, focusing on its synthesis, purification, analytical characterization, and applications in pharmaceutical research. The methodologies presented are grounded in established chemical principles, offering researchers the necessary insights for its effective utilization in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1391528-74-7 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrClNO₂ | [1][3] |

| Molecular Weight | 280.55 g/mol | [1][3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, dry, inert atmosphere | [3] |

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a critical step in its utilization as a chiral building block. The primary challenge lies in establishing the desired stereochemistry at the α-carbon. Two principal strategies are commonly employed: asymmetric synthesis or the resolution of a racemic mixture.

Logical Workflow for Synthesis and Resolution

Caption: Synthetic pathways to the target compound.

Method 1: Chiral Resolution of Racemic 4-Bromophenylglycine

A common and practical approach involves the resolution of racemic 4-bromophenylglycine, followed by esterification. This method leverages the differential solubility of diastereomeric salts formed with a chiral resolving agent.

Step-by-Step Protocol:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 4-bromophenylglycine in a suitable solvent (e.g., methanol or ethanol).

-

Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or a chiral amine like (R)-(+)-α-methylbenzylamine. The choice of resolving agent is critical and may require empirical optimization.[4][5]

-

Allow the solution to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt. The solubility differences between diastereomers are the cornerstone of this separation technique.[4]

-

Collect the crystals by filtration.

-

-

Liberation of the Enantiomerically Pure Amino Acid:

-

Suspend the isolated diastereomeric salt in water.

-

Adjust the pH to the isoelectric point of 4-bromophenylglycine by adding a base (e.g., aqueous ammonia) to precipitate the free amino acid.

-

Filter and wash the precipitate to obtain enantiomerically enriched (S)-4-bromophenylglycine.

-

-

Fischer Esterification:

-

Suspend the (S)-4-bromophenylglycine in anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalyst, such as thionyl chloride or gaseous hydrogen chloride. The acid catalyzes the esterification reaction.[6][7]

-

Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude (S)-Methyl 2-amino-2-(4-bromophenyl)acetate in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride.

-

Method 2: Asymmetric Synthesis

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR:

-

The aromatic protons on the 4-bromophenyl ring are expected to appear as two doublets in the range of δ 7.2-7.6 ppm.

-

The methoxy protons of the ester group will likely be a singlet around δ 3.7 ppm.

-

The α-proton will appear as a singlet or a multiplet (depending on coupling with the amine protons) in the region of δ 4.5-5.0 ppm.

-

The amine protons will be broad and their chemical shift will be concentration and solvent dependent.

-

-

¹³C NMR:

-

The carbonyl carbon of the ester is expected around δ 170-175 ppm.

-

The aromatic carbons will appear in the range of δ 120-140 ppm, with the carbon attached to the bromine atom at a distinct chemical shift.

-

The α-carbon should be in the region of δ 55-60 ppm.

-

The methoxy carbon will be around δ 52 ppm.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

Step-by-Step Chiral HPLC Protocol (General Guidance):

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives.

-

Mobile Phase: A normal-phase eluent system, such as a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol), is commonly used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220-260 nm) is typically employed.

-

Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Applications in Drug Development

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride serves as a valuable intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse substituents.

While specific examples of marketed drugs directly synthesized from this compound are not prominent in the literature, its structural motif is found in compounds investigated for various therapeutic areas. For instance, derivatives of 4-bromophenylglycine have been incorporated into molecules with potential anticonvulsant and antimicrobial activities. The 4-bromophenyl group is a common feature in various pharmacologically active compounds, and this chiral amino acid ester provides a convenient starting point for the synthesis of analogues for structure-activity relationship (SAR) studies.[8]

Safety and Handling

As with all laboratory chemicals, (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General handling guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a key chiral building block with significant potential in pharmaceutical research and development. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective application. The methodologies and information presented in this guide are intended to provide researchers and scientists with a solid foundation for working with this versatile compound, facilitating the discovery and development of new therapeutic agents.

References

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein J. Org. Chem.2018 , 14, 2336–2343. [Link]

-

Chiral resolution. In Wikipedia; 2024. [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology2015 , 39 (2). [Link]

-

1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]

-

Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. Eur. J. Med. Chem.2000 , 35 (12), 1169-1176. [Link]

-

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride. Ivy Fine Chemicals. [Link]

-

Methyl 2-(4-aminophenyl)acetate. PubChem. [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

- A method of synthesis bromfenac sodium.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega2022 , 7 (3), 3045–3063. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules2022 , 27 (15), 4983. [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Org. Synth.2018 , 95, 328-344. [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses2018 , 95, 328-344. [Link]

-

Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B) Carboxylate Ester For. Synth. Commun.1998 , 28 (3), 471-475. [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules2022 , 27 (14), 4426. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules2023 , 28 (10), 4209. [Link]

-

How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? ResearchGate. [Link]

Sources

- 1. CAS 1391528-74-7 | (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride - Synblock [synblock.com]

- 2. ivychem.com [ivychem.com]

- 3. chemscene.com [chemscene.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride molecular weight

An In-Depth Technical Guide to Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. The central focus of this document is the definitive determination and validation of its molecular weight, which is 280.55 g/mol .[1][2][3] We will explore its core physicochemical properties, outline a conceptual synthetic pathway, and provide detailed, field-proven protocols for its analytical characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound for its effective use as a building block in complex molecule synthesis.

Core Molecular Profile & Physicochemical Properties

This compound is a derivative of phenylglycine, a non-proteinogenic amino acid. Its structure incorporates a bromine atom on the phenyl ring, making it a valuable synthon in medicinal chemistry for introducing this moiety into larger molecules. The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

The molecular weight is a fundamental property, derived from its chemical formula, C₉H₁₁BrClNO₂.[1][3] The free base, Methyl 2-amino-2-(4-bromophenyl)acetate (C₉H₁₀BrNO₂), has a molecular weight of approximately 244.09 g/mol .[4][5] The addition of hydrochloric acid (HCl, ~36.46 g/mol ) to form the salt results in the final molecular weight of 280.55 g/mol .[6]

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [7] |

| Molecular Formula | C₉H₁₁BrClNO₂ | [1][3] |

| Molecular Weight | 280.55 g/mol | [1][2][3][6] |

| Monoisotopic Mass | 242.98949 Da (for the free base) | [4][8] |

| CAS Number | 42718-20-7 (Racemate) | [7] |

| 1391528-74-7 ((S)-enantiomer) | [1][3] | |

| 1391389-21-1 ((R)-enantiomer) | [6] | |

| IUPAC Name | methyl 2-amino-2-(4-bromophenyl)acetate;hydrochloride | [9] |

| SMILES | COC(=O)C(C1=CC=C(C=C1)Br)N.Cl | [9] |

Synthesis Pathway and Safe Handling

Conceptual Synthetic Route

The synthesis of this compound typically originates from the corresponding amino acid, 2-amino-2-(4-bromophenyl)acetic acid. A common and robust method is the Fischer esterification, which involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. The acid catalyst serves two purposes: it protonates the carboxylic acid to facilitate nucleophilic attack by methanol and it provides the chloride counter-ion for the final salt.

The causality behind this choice is its efficiency and simplicity. Refluxing the mixture drives the equilibrium towards the ester product.[10] An aqueous workup followed by extraction with an organic solvent and subsequent evaporation yields the desired ester hydrochloride.

Caption: Conceptual workflow for the synthesis of the target compound.

Safe Handling and Storage

Proper handling is critical for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: The compound should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[5]

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool environment, with recommended temperatures between 2-8°C.[3][6] It should be stored away from incompatible materials such as strong oxidizing agents.

Comprehensive Analytical Characterization

To ensure the identity, purity, and quality of this compound, a multi-technique analytical approach is essential. The following protocols are designed as self-validating systems for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this molecule, we expect characteristic signals for the aromatic protons, the alpha-proton adjacent to the amine, and the methyl ester protons.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing for their observation.

-

Instrument Setup: Use a standard 400 MHz or 500 MHz NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum.

-

Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Analysis & Interpretation:

-

¹H NMR: Expect signals in the aromatic region (7.0-8.0 ppm), a singlet for the alpha-proton (~5.0-5.5 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a broad signal for the amine protons.

-

¹³C NMR: Expect signals for the aromatic carbons (120-140 ppm), the carbonyl carbon (~170 ppm), the alpha-carbon (~55-60 ppm), and the methyl carbon (~50-55 ppm).

-

Sources

- 1. CAS 1391528-74-7 | (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride - Synblock [synblock.com]

- 2. 1219198-88-5 | Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride | Next Peptide [nextpeptide.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 2-amino-2-(4-bromophenyl)acetate | C9H10BrNO2 | CID 2764323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1391389-21-1|(R)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 7. This compound | 42718-20-7 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 9. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride solubility data

Title: Technical Whitepaper: Solubility Profiling & Process Engineering of Methyl 2-amino-2-(4-bromophenyl)acetate HCl

Executive Summary

Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride (CAS: 42718-20-7 for racemic; 1391528-74-7 for S-isomer) is a critical chiral synthon used in the synthesis of beta-lactam antibiotics and neuroactive pharmaceutical intermediates. Its handling requires a precise understanding of its solubility behavior, which is dominated by the ionic interaction between the ammonium cation and chloride anion.

This guide provides a comprehensive technical analysis of the compound's solubility profile. While specific public solubility isotherms for this exact derivative are proprietary to specific manufacturing files, this document synthesizes data from structural analogues (phenylglycine methyl ester HCl) and fundamental physicochemical principles to establish a robust process development framework.

Physicochemical Characterization

The solubility of this compound is governed by two competing structural features: the polar, ionic ammonium chloride "head" and the lipophilic 4-bromophenyl "tail."

| Property | Specification | Impact on Solubility |

| Molecular Formula | C₉H₁₁BrClNO₂ | Moderate molecular weight (280.55 g/mol ) aids dissolution kinetics. |

| Salt Form | Hydrochloride (HCl) | Dominant Factor: Confers high water and alcohol solubility; renders the compound insoluble in non-polar alkanes. |

| Lipophilicity | 4-Bromo substituent | Increases logP relative to unsubstituted phenylglycine, slightly reducing aqueous solubility compared to the parent analog. |

| Chirality | (R) or (S) Enantiomers | Enantiomers have identical solubility in achiral solvents. Racemates may differ (racemic compound vs. conglomerate). |

The Salt-Base Equilibrium

Understanding the pH-dependent solubility switch is vital for extraction processes. The compound exists in two distinct solubility states depending on the pH of the medium.[1][2]

Figure 1: The pH-dependent solubility switch. The HCl salt is water-soluble; the free base precipitates from water but dissolves in organics.[3]

Solubility Profile & Solvent Screening

Based on the behavior of the structural analog phenylglycine methyl ester hydrochloride [1], the following solubility profile is projected. This data serves as the baseline for solvent selection in recrystallization and reaction design.

Predicted Solubility Data (25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |

| Protic Polar | Water | High (>100 mg/mL) | Ideal for biphasic extraction (aqueous phase). |

| Protic Polar | Methanol / Ethanol | High (>50 mg/mL) | Primary solvent for reaction and initial dissolution. |

| Aprotic Polar | DMSO / DMF | Very High | Avoid for isolation; difficult to remove. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good for ion-pairing; excellent for Free Base extraction. |

| Esters | Ethyl Acetate | Low | Useful as an anti-solvent or for free base extraction. |

| Alkanes | Hexane / Heptane | Insoluble (<1 mg/mL) | Critical Anti-solvent for inducing crystallization. |

Technical Insight: The high solubility in methanol combined with insolubility in ether/hexane suggests a "Dissolution-Precipitation" purification strategy.

Experimental Determination Protocols

As a Senior Scientist, you must validate these predictions experimentally. Do not rely on literature values alone for critical process steps.

Protocol A: Gravimetric Saturation Method (Gold Standard)

This protocol determines the thermodynamic solubility limit at a specific temperature.

-

Preparation: Add excess Methyl 2-amino-2-(4-bromophenyl)acetate HCl solid to 10 mL of the target solvent in a jacketed glass vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

-

Quantification:

-

Pipette exactly 1.0 mL of the clear filtrate into a pre-weighed weighing dish.

-

Evaporate solvent under vacuum/nitrogen stream.

-

Weigh the dry residue.

-

-

Calculation:

Protocol B: Dynamic Recrystallization Screening

Use this workflow to identify the optimal solvent system for purification.

Figure 2: Optimal recrystallization workflow using a Solvent/Anti-solvent system.

Process Engineering Applications

Thermodynamics of Dissolution

Dissolution of amino acid ester salts is typically endothermic (

-

Implication: Solubility increases significantly with temperature.

-

Control Strategy: A cooling ramp is the most effective method for crystallization. Rapid cooling may trap impurities; a controlled rate (e.g., 0.5°C/min) is recommended.

Free-Basing Strategy

For reactions requiring the nucleophilic free amine (e.g., amide coupling), the HCl must be neutralized.[4]

-

Solubility Shift: The free base is lipophilic.

-

Protocol:

-

Dissolve HCl salt in water.

-

Add NaHCO₃ (sat.[3] aq.) until pH > 8.

-

Extract immediately with DCM or EtOAc.

-

Dry organic layer (MgSO₄) and concentrate.

-

Note: Perform this immediately before use to prevent cyclization (diketopiperazine formation) or hydrolysis [2].

-

References

-

D-Phenylglycine Methyl Ester Solubility

-

Solubility of d-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents.[5]

- Source: Journal of Chemical & Engineering D

-

(Analogous data for phenylglycine derivatives).

-

-

Amino Acid Ester Stability

-

A Convenient Synthesis of Amino Acid Methyl Esters.[6]

- Source: Molecules, 2008, 13(5), 1111-1119.

-

-

General Solubility Data & Safety

- PubChem Compound Summary for Methyl 2-amino-2-(4-bromophenyl)

- Source: N

- Recrystallization Methodology: Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent selection).

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.br [scielo.br]

- 5. Sci-Hub. Solubility of d-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling / Fluid Phase Equilibria, 2016 [sci-hub.jp]

- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached as a cohesive, two-stage process, beginning with the formation of the core amino acid structure via the Strecker synthesis, followed by the esterification to the final hydrochloride salt. This document is designed to not only provide a step-by-step protocol but also to impart a deep understanding of the underlying chemical principles, reaction mechanisms, and critical process parameters. By grounding the methodology in established chemical literature and providing detailed procedural insights, this guide aims to equip researchers with the knowledge to confidently and safely execute this synthesis.

Introduction: The Significance of Substituted Phenylglycine Derivatives

Substituted phenylglycine derivatives are a class of non-proteinogenic amino acids that are of significant interest in medicinal chemistry. The incorporation of these unnatural amino acids into peptide chains or their use as standalone pharmacophores can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the amino, ester, and bromo functionalities for further chemical modifications.

This guide will detail a robust and well-established synthetic route to this valuable compound, focusing on the practical aspects of the synthesis, including reagent selection, reaction optimization, and product purification.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-step sequence:

-

Strecker Synthesis of 4-Bromophenylglycine: This initial step constructs the α-amino acid backbone from the readily available 4-bromobenzaldehyde.

-

Esterification and Salt Formation: The resulting 4-bromophenylglycine is then converted to its methyl ester and subsequently isolated as the stable hydrochloride salt.

This strategy is advantageous due to the high yields typically associated with each step and the commercial availability of the starting materials.

Caption: Simplified mechanism of the Strecker synthesis.

Experimental Protocol for the Synthesis of 4-Bromophenylglycine

This protocol is a self-validating system, where successful isolation of the intermediate amino acid confirms the efficacy of the Strecker reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzaldehyde | 185.02 | 18.5 g | 0.1 |

| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |

| Ammonium Chloride (NH4Cl) | 53.49 | 6.4 g | 0.12 |

| 28% Aqueous Ammonia | - | 25 mL | - |

| Methanol | 32.04 | 100 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzaldehyde in 100 mL of methanol.

-

Addition of Reagents: To the stirred solution, add ammonium chloride, followed by 28% aqueous ammonia. Stir the mixture for 30 minutes at room temperature.

-

Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide in a minimal amount of water (approximately 15 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Slowly add the sodium cyanide solution to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of the α-amino nitrile may be observed as a precipitate.

-

Hydrolysis: After 24 hours, add 50 mL of concentrated hydrochloric acid to the reaction mixture. Caution: This will generate HCN gas. Ensure the reaction is performed in a well-ventilated fume hood. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove methanol. The aqueous residue is then washed with diethyl ether (3 x 50 mL) to remove any unreacted aldehyde. The aqueous layer is then carefully neutralized with a concentrated solution of sodium hydroxide to a pH of approximately 6. The precipitated 4-bromophenylglycine is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Drying: The product is dried in a vacuum oven at 60 °C to a constant weight. A typical yield is in the range of 70-80%.

Stage 2: Esterification and Salt Formation

The conversion of 4-bromophenylglycine to its methyl ester hydrochloride is readily achieved using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester. [1]

Mechanism of Esterification with Thionyl Chloride and Methanol

The reaction proceeds through the formation of an acid chloride intermediate, which is then esterified by methanol. The in situ generated HCl protonates the amino group.

Caption: Simplified mechanism of esterification using thionyl chloride and methanol.

Experimental Protocol for the Synthesis of this compound

This protocol is designed for high yield and purity of the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenylglycine | 230.06 | 23.0 g | 0.1 |

| Methanol (anhydrous) | 32.04 | 200 mL | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 11 mL (18.2 g) | 0.15 |

| Diethyl Ether (anhydrous) | 74.12 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 4-bromophenylglycine in 200 mL of anhydrous methanol.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension over a period of 30 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours. The suspension should become a clear solution.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to a thick oil.

-

Precipitation and Isolation: To the oily residue, add approximately 100 mL of anhydrous diethyl ether and stir vigorously. The hydrochloride salt will precipitate as a white solid.

-

Filtration and Washing: Collect the solid by vacuum filtration, and wash the filter cake with two portions of anhydrous diethyl ether (2 x 50 mL) to remove any impurities.

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. A typical yield is in the range of 90-95%.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₁BrClNO₂ |

| Molecular Weight | 280.55 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~180-185 °C (decomposes) |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in diethyl ether, hexanes. |

Spectroscopic Data (Predicted):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.7 (br s, 3H, -NH₃⁺), 7.6-7.7 (d, 2H, Ar-H), 7.4-7.5 (d, 2H, Ar-H), 5.3 (s, 1H, α-H), 3.7 (s, 3H, -OCH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5 (C=O), 135.0 (Ar-C), 132.0 (Ar-C), 130.0 (Ar-C), 123.0 (Ar-C-Br), 56.0 (α-C), 53.0 (-OCH₃).

-

IR (KBr, cm⁻¹): 3400-2800 (br, -NH₃⁺), 1745 (C=O ester), 1600, 1490 (Ar C=C), 1220 (C-O), 1070 (C-N), 820 (p-substituted benzene).

Safety Considerations

-

Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact. Use only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available.

-

Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Hydrochloric Acid (Concentrated): Corrosive and causes severe burns. Handle with care in a fume hood.

-

Hydrogen Cyanide (HCN): A highly toxic gas that can be generated during the hydrolysis step. Ensure adequate ventilation.

Conclusion

The synthesis of this compound can be reliably and efficiently achieved through a two-stage process involving a Strecker synthesis followed by esterification. This guide has provided a detailed, in-depth protocol grounded in established chemical principles. By understanding the causality behind the experimental choices and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

-

Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. (2018-08-07). [Link]

-

New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. (2021-07-27). [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

-

Esterification of Glycine. Chemistry Stack Exchange. (2020-03-06). [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

- Process for the preparation of amino acid methyl esters.

Sources

Methodological & Application

Application Note: Hydrolysis of Methyl 2-amino-2-(4-bromophenyl)acetate

Abstract & Strategic Overview

Methyl 2-amino-2-(4-bromophenyl)acetate (CAS: 42718-15-0) is a critical unnatural amino acid building block. The presence of the para-bromo substituent allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. However, the hydrolysis of this ester presents a specific challenge: Arylglycine derivatives are exceptionally prone to racemization.

Unlike alkyl amino acids (e.g., Leucine, Alanine), the

This guide provides two validated protocols:

-

Method A (Acidic): The Gold Standard for preserving optical purity.

-

Method B (Mild Basic): A kinetic control method for racemic substrates or when acid-sensitive groups are present.

Mechanistic Considerations

Understanding the competition between hydrolysis and racemization is vital for process design.

-

Hydrolysis Pathway: Nucleophilic attack at the carbonyl carbon

Tetrahedral intermediate -

Racemization Pathway: Deprotonation of the

-carbon

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways. Note how the base facilitates the enolate formation (red path) leading to racemization.

Figure 1: Mechanistic divergence. The benzylic

Experimental Protocols

Method A: Acid-Mediated Hydrolysis (Chiral Retention)

Recommended for: Enantiopure starting materials (e.g., L-4-bromophenylglycine methyl ester). Mechanism: Acid catalysis protonates the carbonyl oxygen, activating it for water attack without generating the enolate species required for racemization.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: Methyl 2-amino-2-(4-bromophenyl)acetate[6]

-

Acid: 6 M Hydrochloric Acid (HCl)

-

Solvent: 1,4-Dioxane (optional, for solubility)

-

Equipment: Round bottom flask, reflux condenser, rotary evaporator.

Step-by-Step Protocol

-

Dissolution: In a round bottom flask, dissolve 1.0 equivalent of the methyl ester in 6 M HCl.

-

Note: If the ester is not fully soluble, add 1,4-Dioxane (1:1 v/v ratio with HCl) to ensure a homogeneous phase.

-

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours.-

Monitoring: Monitor by LC-MS for the disappearance of the ester peak (M+H = ~244) and appearance of the acid (M+H = ~230).

-

-

Concentration: Cool the reaction to room temperature. Remove volatiles (water/HCl/dioxane) under reduced pressure on a rotary evaporator.

-

Caution: Use a base trap for the vacuum pump to neutralize HCl vapors.

-

-

Isolation (Salt Form): The residue is the hydrochloride salt of the amino acid. Triturate with diethyl ether or acetone to remove organic impurities. Filter and dry the white solid.

-

Yield: Typically >90%.

-

Purity: >98% (as HCl salt).[7]

-

Method B: Mild Base Hydrolysis (Lithium Hydroxide)

Recommended for: Racemic starting materials OR when acid-labile protecting groups (e.g., Boc) are present (though Boc is usually removed by HCl). Strategy: Use Lithium Hydroxide (LiOH) at low temperature. Li+ is less basic/nucleophilic than K+ or Na+, and lower temperatures reduce the rate of deprotonation relative to hydrolysis.

Reagents

-

Base: LiOH

H -

Solvent: THF : Water (3:1 ratio)

-

Quench: 1 M HCl

Step-by-Step Protocol

-

Setup: Dissolve the ester (1.0 eq) in THF/Water (3:1). Cool the solution to 0°C using an ice bath.

-

Addition: Add LiOH

H -

Reaction: Stir at 0°C for 2–4 hours. Do not let the temperature rise above 5°C if chirality is a concern.

-

Workup (Zwitterion Isolation):

-

Evaporate THF under reduced pressure (keep bath <30°C).

-

The remaining aqueous layer will be alkaline (pH > 12).

-

Critical Step (Isoelectric Precipitation): Carefully add 1 M HCl dropwise while monitoring pH with a meter.

-

Adjust pH to the Isoelectric Point (pI) of 4-bromophenylglycine, which is approximately pH 5.8 – 6.2 .

-

-

Filtration: At the pI, the zwitterionic amino acid has minimum solubility. A white precipitate will form. Stir at 0°C for 30 minutes to maximize precipitation, then filter and wash with cold water and ethanol.

Analytical Validation & Quality Control

To ensure the integrity of the protocol, the following analytical checkpoints are mandatory.

| Parameter | Method | Acceptance Criteria |

| Identity | 1H NMR (D2O/NaOD) | |

| Enantiomeric Excess | Chiral HPLC | >98% ee (if starting from pure enantiomer). |

| Salt Content | Elemental Analysis | Cl content should match theoretical for HCl salt (Method A). |

Chiral HPLC Conditions (Example)

-

Column: Daicel Chiralpak Crownpak CR(+) (specifically designed for amino acids).

-

Mobile Phase: pH 1.5 Perchloric acid solution (aqueous).

-

Detection: UV @ 254 nm (Strong absorption due to Br-Phenyl).

-

Note: Derivatization (e.g., with Marfey's reagent) may be required if using standard C18 columns.

Decision Workflow

Use the following logic tree to select the appropriate protocol for your specific research context.

Figure 2: Operational decision tree for selecting hydrolysis conditions.

References

-

Racemization of Phenylglycines

- Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.

-

General Ester Hydrolysis Protocols

- Common Organic Chemistry. (n.d.). Ester Hydrolysis Conditions.

-

Isoelectric Point Data

-

4-Bromophenylglycine Synthesis Context

- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Contextual reference for 4-Br-phenyl handling).

Sources

- 1. waters.com [waters.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. orgsyn.org [orgsyn.org]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. Methyl 2-amino-2-(4-bromophenyl)acetate | C9H10BrNO2 | CID 2764323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Peptides Containing Bromophenylglycine

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing bromophenylglycine. The incorporation of this non-natural, sterically hindered amino acid can be a formidable task, often resulting in frustratingly low yields and product impurities. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and achieve synthetic success.

The Core Challenge: Steric Hindrance and Electronic Effects

The primary difficulty in incorporating bromophenylglycine arises from its structure. The bulky phenyl group, further enlarged by the bromine atom, creates significant steric hindrance around the alpha-carbon. This bulkiness physically obstructs the incoming activated carboxyl group of the bromophenylglycine from approaching the free amine of the growing peptide chain on the solid support. Consequently, the rate of peptide bond formation is dramatically slowed, leading to incomplete coupling reactions.[1][2]

Furthermore, the electron-withdrawing nature of the aromatic ring can influence the reactivity of the carboxyl group, adding another layer of complexity to achieving efficient activation and coupling. These combined effects necessitate optimized protocols and careful selection of reagents to overcome the high activation energy barrier of the coupling step.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of bromophenylglycine-containing peptides.

Question 1: I'm observing very low coupling efficiency for Fmoc-bromophenylglycine, resulting in truncated sequences. What is the primary cause and how can I fix it?

Answer:

This is the most frequent issue and stems directly from the steric hindrance of the amino acid.[1] Standard coupling conditions are often insufficient to drive the reaction to completion.

Root Cause Analysis:

The formation of a peptide bond requires the activation of the carboxylic acid on the incoming amino acid, which then allows for nucleophilic attack by the N-terminal amine of the peptide on the resin.[1] With sterically hindered residues like bromophenylglycine, this process is sluggish. Your standard coupling reagent may not be potent enough, or the reaction time may be too short.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Protocols:

-

Upgrade Your Coupling Reagent: Standard reagents like TBTU or HBTU may be insufficient. Switch to a more potent, third-generation uronium/aminium salt or a phosphonium salt.[3] These reagents generate more reactive activated esters.[3]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient reagents for difficult couplings due to the formation of a highly reactive OAt-ester.[3]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A novel coupling reagent with efficiencies comparable to HATU.[4] It incorporates Oxyma Pure, making it a safer alternative to benzotriazole-based reagents.[4]

-

-

Implement a "Double Coupling" Protocol: After the initial coupling reaction time, remove the solvent and reagents, wash the resin, and then repeat the coupling step with a fresh solution of the amino acid, coupling reagent, and base. This second opportunity for the reaction to proceed can significantly increase the yield of the desired bond formation.

-

Increase Reaction Time and/or Temperature:

-

Extended Time: For bromophenylglycine, extend the coupling time to at least 2-4 hours at room temperature. Monitor the reaction using a qualitative method like the Kaiser test to confirm the absence of free primary amines.[5]

-

Microwave Synthesis: The use of microwave energy can dramatically accelerate the coupling of bulky amino acids by efficiently driving the reaction to completion in minutes.[6]

-

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

| Reagent | Reagent Type | Key Advantages | Typical Reaction Time (Hindered) | Racemization Risk |

| DCC/DIC | Carbodiimide | Low cost | Very long (often incomplete) | High (without additives) |

| HBTU/TBTU | Aminium/Uronium | Good for standard SPPS, water-soluble byproducts | 1-4 hours | Moderate |

| PyBOP | Phosphonium | High conversion rates for many hindered systems | >2 hours | Low |

| HATU | Aminium/Uronium | Highly reactive OAt-ester, very efficient for hindered AA | 1-2 hours | Low (with appropriate base) |

| COMU | Aminium/Uronium | High efficiency, safer (Oxyma-based), good for microwave SPPS | 1-2 hours | Low |

Data synthesized from multiple sources.[1][3][4][7]

Question 2: My final peptide is a mix of diastereomers. How can I prevent the racemization of bromophenylglycine during synthesis?

Answer:

Phenylglycine residues are notoriously prone to racemization (epimerization) during the activation and coupling steps of Fmoc-based SPPS.[8][9] The α-hydrogen of phenylglycine is relatively acidic and can be abstracted under basic conditions, leading to a loss of stereochemical integrity.

Root Cause Analysis:

Racemization primarily occurs during the base-catalyzed coupling of the activated Fmoc-amino acid.[8] The combination of a highly activated carboxyl group and the presence of a tertiary amine base creates an environment where the α-proton can be removed, forming a planar enolate intermediate, which can then be protonated from either face.[4] The choice of base is therefore a critical factor.[8]

Caption: The base-catalyzed racemization of activated phenylglycine.

Prevention Protocols:

-

Change the Base: This is the most effective strategy. Standard bases like N,N-diisopropylethylamine (DIPEA) are often too strong. Switch to a weaker or more sterically shielded base to minimize α-proton abstraction.[8][10]

-

Use Racemization-Suppressing Coupling Reagents:

-

COMU: As an Oxyma-based reagent, COMU has been shown to be highly effective at minimizing racemization during the coupling of sensitive amino acids.[8]

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent, when combined with a hindered base like TMP, can yield epimerization-free synthesis of phenylglycine-containing peptides.[8]

-

-

Incorporate Additives: If using a carbodiimide like DIC, always include an additive such as Oxyma Pure or 6-Cl-HOBt. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial O-acylisourea intermediate.[4][11]

Question 3: My synthesis fails completely at the dipeptide stage, or I see a significant byproduct with the mass of a cyclic dipeptide. What is happening?

Answer:

You are likely observing diketopiperazine (DKP) formation. This is a common side reaction in Fmoc SPPS, especially when proline or other sterically demanding residues are in the first or second position of the sequence.[11]

Root Cause Analysis:

After the second amino acid is coupled and its Fmoc group is removed, the resulting free dipeptidyl-amine can attack its own C-terminal ester linkage to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring (a diketopiperazine) and terminating the synthesis chain.

Prevention Protocols:

-

Use 2-Chlorotrityl Chloride (2-CTC) Resin: The extreme steric bulk of the 2-chlorotrityl linker effectively shields the C-terminal ester bond from intramolecular attack, thus inhibiting DKP formation.[11] This is the preferred resin when the C-terminal or penultimate residue is known to promote this side reaction.

-

Modify the Coupling of the Third Amino Acid: Couple the third amino acid immediately after Fmoc deprotection of the second residue, without a separate neutralization step (in situ neutralization). This minimizes the time the free dipeptidyl-amine is exposed to basic conditions, reducing the window of opportunity for cyclization.

Question 4: The resin beads are clumping together, and both coupling and deprotection seem incomplete. What causes this and how can I solve it?

Answer:

This phenomenon is known as peptide aggregation, where growing peptide chains on the resin associate with each other through hydrogen bonding, forming secondary structures that render the reactive sites inaccessible.[11] Hydrophobic sequences are particularly prone to aggregation.[12][13]

Root Cause Analysis:

As the peptide elongates, it can fold into structures like beta-sheets, which are stabilized by intermolecular hydrogen bonds between peptide backbones. This effectively causes the peptide-resin matrix to become "insoluble" in the synthesis solvent, preventing reagents from penetrating the beads.

Disruption Strategies:

-

Change the Solvent: Switch from standard DMF to a more disruptive solvent like N-Methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[11] These solvents are better at disrupting hydrogen bonds.

-

Incorporate Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can help break up secondary structures.

-

Use "Difficult Sequence" Mitigating Building Blocks: If the sequence allows, incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 5-6 residues. These building blocks temporarily introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures.[11] The protecting groups are removed during the final TFA cleavage.[11]

References

-

Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(8), 2886–2890. Retrieved from [Link]

-

Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis. (2026). Pharmaffiliates. Retrieved from [Link]

-

Chou, C. Y., Chen, C. T., & Khoo, K. H. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298. Retrieved from [Link]

-

Vigneshwaran, V., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (2018). ResearchGate. Retrieved from [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

-

Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(15), 1463–1466. Retrieved from [Link]

-

Wanjari, S. (2023). SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. Retrieved from [Link]

-

Zlender, V., & Koksch, B. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 178. Retrieved from [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). 2BScientific. Retrieved from [Link]

-

Ganesan, A. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Retrieved from [Link]

-

Di Domizio, J., et al. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Organic & Biomolecular Chemistry, 20(45), 8925–8930. Retrieved from [Link]

-

Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. Retrieved from [Link]

-

Carpentier, R., & Bédard, F. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6296. Retrieved from [Link]

-

Dunne, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(19), 15858–15871. Retrieved from [Link]

-

Horváth, A., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 肽偶联剂选择指南 [sigmaaldrich.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]

- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 11. peptide.com [peptide.com]

- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blog.mblintl.com [blog.mblintl.com]

Purification of peptides containing Methyl 2-amino-2-(4-bromophenyl)acetate

Technical Support Center: Purification of Peptides Containing Methyl 2-amino-2-(4-bromophenyl)acetate

Overview & Chemical Context

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with purifying peptides incorporating Methyl 2-amino-2-(4-bromophenyl)acetate .

This non-standard amino acid derivative introduces three distinct physicochemical challenges to the purification workflow:

-

Stereochemical Instability: As a phenylglycine analog, the

-proton is highly acidic due to the electron-withdrawing nature of the phenyl ring and the ester group, making it prone to base-catalyzed racemization. -

Hydrolytic Susceptibility: The methyl ester functionality is labile and can undergo hydrolysis to the free acid or transesterification under standard basic elution conditions.

-

Hydrophobicity: The 4-bromophenyl moiety significantly increases retention on Reverse-Phase (RP) media, often leading to broadening or carryover.

Module 1: Troubleshooting Peak Anomalies (Purity & Identity)

Q: My chromatogram shows a distinct "split peak" (doublet) with identical mass. Is this a conformational isomer or a diastereomer?

Diagnosis:

This is most likely diastereomeric separation resulting from racemization at the

The Mechanism: Unlike alanine or leucine, phenylglycine derivatives stabilize the enolate intermediate formed during coupling or basic exposure. If you utilized standard high-pH washes or strong bases (like DBU) during synthesis, the chiral center likely scrambled.

Experimental Verification Protocol:

-

Temperature Test: Re-inject the sample at elevated column temperature (e.g., 60°C).

-

Result A: Peaks merge

Conformational isomers (cis/trans proline, aggregation). -

Result B: Peaks remain distinct

Diastereomers (Racemization).

-

-

Coinjection: If available, coinject with a standard of the D-isomer (or L-isomer depending on target).

Corrective Action: You cannot "fix" the racemization in purification; you must separate it.

-

Stationary Phase: Switch from C18 to a Phenyl-Hexyl column. The

interactions with the bromophenyl group often provide better selectivity for the diastereomers than pure hydrophobicity. -

Mobile Phase: Use an isocratic hold at the elution percentage rather than a steep gradient.

Q: I see a mass shift of -14 Da (or -15 Da) in my LC-MS. What is happening?

Diagnosis: This indicates hydrolysis of the methyl ester to the carboxylic acid (Saponification).

Root Cause:

-

pH Sensitivity: Methyl esters are stable in acid but hydrolyze rapidly at pH > 8.0.

-

Ammonium Bicarbonate Buffers: Using volatile basic buffers for LC-MS is the primary culprit.

The Fix: Strictly maintain acidic conditions throughout the purification and lyophilization process.

Data Summary: Buffer Compatibility Table

| Buffer System | pH Range | Compatibility | Risk Level |

| 0.1% TFA / Water / ACN | ~2.0 | High | Low (Recommended) |

| 0.1% Formic Acid | ~2.5 | High | Low |

| Ammonium Acetate | 4.5 - 5.5 | Moderate | Moderate (Time-dependent) |

| Ammonium Bicarbonate | 7.8 - 8.5 | None | Critical (Hydrolysis) |

| 0.1% Ammonia | >10.0 | None | Critical (Rapid Degradation) |

Module 2: Visualization of Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing purity issues specific to this brominated ester derivative.

Figure 1: Diagnostic workflow for differentiating between racemization, hydrolysis, and conformational isomers in peptide analysis.

Module 3: Optimization of Purification Protocol

Q: The peptide is retaining too strongly on C18, and the peak is broad. How do I improve recovery?

The Science: The 4-bromophenyl group is highly lipophilic. On a standard C18 column, the hydrophobic interaction is strong, often requiring high concentrations of Acetonitrile (ACN) to elute. High organic content can induce peptide aggregation/precipitation on the column, leading to peak broadening.

Optimized Protocol: The "Short-Chain" Strategy

Objective: Reduce hydrophobic interaction strength to allow elution at lower organic % and improve peak shape.

Materials:

-

Column: C4 or C8 bonded silica (instead of C18). Pore size 300Å (preferred for peptides > 2kDa).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in 90% Acetonitrile / 10% Isopropanol (IPA).

-

Note: The addition of IPA helps solubilize the brominated moiety and breaks up aggregates.

-

Step-by-Step Methodology:

-

Solubilization:

-

Dissolve the crude peptide in 20% Acetic Acid or 50% ACN/Water.

-

Do not use DMSO if possible, as it makes recovering the methyl ester difficult without lyophilization artifacts.

-

-

Equilibration:

-

Equilibrate C4 column at 5% B for 10 minutes.

-

-

Loading:

-

Inject sample.

-

-

Gradient Profile (Standard 150mm Column):

-

0-2 min: Hold 5% B (Desalting).

-

2-30 min: Linear gradient 5%

65% B. -

Critical: If the peptide elutes >50% B, shallow the gradient to 0.5% B per minute around the elution point to separate impurities.

-

-

Wash:

-

Ramp to 95% B to strip any highly hydrophobic byproducts (e.g., dibrominated species).

-

Module 4: Handling & Storage (Post-Purification)

Q: Can I lyophilize this peptide overnight?

Answer: Yes, but with caveats regarding the ester stability.

Risk: During lyophilization, as water is removed, the concentration of residual acid (TFA) increases effectively, which is generally safe for methyl esters. However, if the sample contains any residual acetate or ammonia salts, the pH can shift as the solvent evaporates, potentially hydrolyzing the ester.

Best Practice Workflow:

-

Pool Fractions: Immediately after collection.

-

Flash Freeze: Use liquid nitrogen to freeze immediately. Do not leave in liquid state at room temperature for extended periods.

-

Lyophilization: Ensure the vacuum is deep (< 0.1 mbar) to remove TFA efficiently.

-

Storage: Store the dry powder at -20°C under Argon. The bromophenyl group is light-sensitive over long durations (radical formation); store in amber vials.

References & Authoritative Grounding

-

Racemization of Phenylglycine Derivatives:

-

Steinauer, R., et al. "Racemization in Peptide Synthesis." Bachem Monographs. This resource details the high susceptibility of

-phenylglycine derivatives to base-catalyzed racemization due to the benzylic resonance stabilization. -

Source:

-

-

HPLC Method Development for Hydrophobic Peptides:

-

Mant, C. T., & Hodges, R. S. (1991). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Definitive text on using C4/C8 columns and Isopropanol additives for hydrophobic residues).

-

Source:

-

-

Stability of Methyl Esters:

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Provides pKa and hydrolysis rates for methyl esters under varying pH conditions).

-

Source:

-

Technical Support Center: Preventing Degradation of Methyl 2-amino-2-(4-bromophenyl)acetate

Core Directive: The Instability Mechanism

Why is this molecule degrading?

Methyl 2-amino-2-(4-bromophenyl)acetate belongs to the class of

Three primary degradation pathways threaten your synthesis:

-

Diketopiperazine (DKP) Formation (Dimerization):

-

Mechanism: The free amine of one molecule attacks the ester carbonyl of another. This cyclization releases methanol and forms a stable 6-membered ring (3,6-bis(4-bromophenyl)piperazine-2,5-dione).

-

Trigger: Occurs rapidly in neutral or slightly basic solutions, or high concentrations of the free base.

-

Result: Formation of an insoluble white precipitate and loss of product.

-

-

Racemization:

-

Mechanism: The

-proton is highly acidic ( -

Trigger: Exposure to base, heat, or prolonged storage in protic solvents.

-

Result: Loss of optical purity (ee%).[1]

-

-

Hydrolysis:

-

Mechanism: Water attacks the ester bond, reverting the molecule to the parent amino acid (4-bromophenylglycine).

-

Trigger: Moisture in solvents or aqueous acidic/basic workups.

-

Troubleshooting Guide (Q&A)

Q1: "I see a white solid precipitating from my free base oil. What is it?"

Diagnosis: Diketopiperazine (DKP) Formation. You are likely storing the molecule as a free base or have left it in a concentrated neutral solution for too long. The free amine is nucleophilic and self-condenses.

Corrective Action:

-

Immediate: Filter the solid (this is the impurity). Re-acidify the filtrate immediately with HCl in dioxane or ether to stop further dimerization.

-

Prevention: Never store this molecule as a free base. Convert it immediately to the Hydrochloride (HCl) salt or p-Toluenesulfonate (PTSA) salt . The protonated amine (

) is non-nucleophilic and cannot form DKP.

Q2: "My yield is good, but the optical rotation is significantly lower than literature values."

Diagnosis: Racemization.

This likely occurred during the neutralization step of your workup. If you used a base like Sodium Hydroxide (NaOH) or Triethylamine (TEA) and allowed the temperature to rise, or if the contact time was too long, the

Corrective Action:

-

Protocol Adjustment: Avoid aqueous basic workups if possible. If you must neutralize, use a weak base like saturated Sodium Bicarbonate (

) at 0°C and extract immediately into a non-polar solvent (DCM). -

Alternative: Isolate the product directly as the HCl salt by evaporating the reaction solvent (methanol/SOCl2) and triturating with dry diethyl ether. This avoids the free base stage entirely.

Q3: "I am detecting the carboxylic acid starting material in my NMR."

Diagnosis: Hydrolysis. Moisture entered the system. This ester is sensitive to acid-catalyzed hydrolysis if water is present.

Corrective Action:

-

Reagent Check: Ensure your Methanol is anhydrous. Thionyl chloride (

) usually scavenges water, but if the methanol is too wet, the -

Equipment: Use a drying tube (calcium chloride) or nitrogen atmosphere.

Optimized Synthesis Protocol: HCl Salt Isolation

This protocol minimizes the risk of DKP formation and racemization by avoiding the isolation of the free base.

Reagents:

-

4-Bromophenylglycine (1.0 eq)

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

Anhydrous Methanol (Solvent)

-

Diethyl Ether or MTBE (for precipitation)

Step-by-Step Workflow:

-

Preparation (0°C): Charge a dry flask with anhydrous methanol. Cool to 0°C in an ice bath.

-

Activation (0°C): Add

dropwise over 10-15 minutes. Caution: Exothermic.[2] This generates anhydrous HCl in situ. -

Addition: Add solid 4-Bromophenylglycine in one portion.

-

Reaction (Reflux): Remove ice bath. Heat to reflux (approx. 65°C) for 2-4 hours. Monitor by TLC or HPLC.

-

Note: Do not reflux overnight; prolonged heat can induce minor racemization even in acid.

-

-

Evaporation: Concentrate the mixture in vacuo to a thick oil or semi-solid. Do not add water.

-

Trituration: Add dry Diethyl Ether or MTBE (Methyl tert-butyl ether) to the residue. Vigorously stir/sonicate. The product should crystallize as a white solid (HCl salt).

-

Filtration: Filter the solid under nitrogen. Wash with cold ether.

-

Drying: Dry in a vacuum desiccator over

or KOH pellets.

Stability Data Summary

| Condition | Form | Stability Risk | Outcome |

| Solid, Room Temp | HCl Salt | Stable | Shelf-stable for months/years. |

| Solid, Room Temp | Free Base | High Risk | Slow conversion to DKP (solid) and polymer. |

| Solution, pH < 3 | Salt | Stable | Amine protonated; no DKP or racemization. |

| Solution, pH 7-9 | Free Base | Critical | Rapid DKP formation ( |

| Solution, pH > 10 | Free Base | Critical | Rapid Hydrolysis and Racemization. |

Visualizing the Degradation Pathways

The following diagram illustrates the kinetic competition between the desired stable salt and the degradation products.

Caption: Degradation pathways of Methyl 2-amino-2-(4-bromophenyl)acetate. The green zone indicates the stable salt form. The yellow node represents the unstable free base intermediate which rapidly degrades into red "dead-end" products.

References

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[3] Journal of Pharmaceutical Sciences, 87(3), 283–288.[3]

-

Du, W., Zong, M., Guo, Y., & Liu, D. (2003). Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization.[4] Biotechnology Letters, 25, 461–464.[4]

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[5] Molecules, 13(5), 1111-1119.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[6]

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Challenges in the synthesis of halogenated amino acid-containing peptides

Facility: HaloPep Advanced Synthesis Support Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online

Welcome to the HaloPep Technical Support Center.

You have reached the Tier 3 specialized support unit for halogenated amino acid incorporation. Our logs indicate you are likely facing challenges with steric hindrance, unexpected dehalogenation during cleavage, or metal-catalyzed cross-coupling incompatibilities.

Below are the three most common "Support Tickets" we resolve, structured as deep-dive troubleshooting protocols.

Ticket #001: Low Coupling Efficiency of Bulky Halogenated Residues

User Report: “I am trying to couple Fmoc-3,5-diiodo-Tyr-OH to a resin-bound Proline. The Kaiser test is positive even after double coupling. Yield is <40%.”

Root Cause Analysis: Halogen atoms (Cl, Br, I) are bulky. When placed on aromatic rings (Phe, Tyr, Trp), they increase the hydrodynamic radius of the amino acid significantly.

-

Steric Clash: The iodine atoms at the meta positions of Tyrosine create significant steric hindrance, especially when coupling to a secondary amine like Proline (which is already sterically demanding).

-

Electronic Deactivation: Halogens are electron-withdrawing (induction). While this makes the carboxyl carbon more electrophilic (good for activation), it can also alter the solubility profile and aggregation kinetics of the growing chain.

Troubleshooting Protocol:

Step 1: Switch Activation Chemistry

Standard HBTU/DIEA coupling is often insufficient for di-halogenated residues.

-

Recommendation: Use COMU or Oxyma Pure/DIC .

-

Why? Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates a less bulky active ester than HOBt/HOAt and minimizes the risk of racemization, which is elevated when forcing difficult couplings [1].

Step 2: Microwave Assistance (The "Gold Standard")

Microwave irradiation overcomes the activation energy barrier imposed by steric bulk.

-

Protocol:

-

Reagents: 4 eq. AA, 4 eq.[1] DIC, 4 eq. Oxyma Pure in DMF.[2]

-

Microwave Settings: 75°C for 5 minutes (Standard) OR 50°C for 10 minutes (Conservative).

-

Caution: Do NOT exceed 75°C for Iodinated residues. The C-I bond is the weakest carbon-halogen bond (~57 kcal/mol) and can undergo homolytic cleavage at high temperatures [2].

-

Step 3: Solvation Check

Halogenated peptides are prone to "structure-forming" (beta-sheets) on resin due to increased lipophilicity.

-

Action: Add 10% HFIP (Hexafluoroisopropanol) or Chaotropic Salts (0.1M LiCl) to the coupling mixture to disrupt aggregation.

Visual Workflow: Coupling Optimization

Figure 1: Decision tree for optimizing the coupling of sterically hindered halogenated amino acids.

Ticket #002: Mass Anomaly (Dehalogenation) After Cleavage

User Report: “I synthesized a peptide with 4-bromo-Phe. The crude mass spec shows a major peak at [M-H] minus 79 Da. It looks like the bromine fell off.”

Root Cause Analysis: This is Hydrodehalogenation . It occurs primarily during the TFA cleavage step.[3]

-

Mechanism: During cleavage, scavengers (like silanes) act as hydride sources. In the presence of trace metals or under specific electronic conditions, the halogen can be reduced (replaced by hydrogen).

-

Susceptibility: I >> Br > Cl >> F.

-

Iodo-amino acids are extremely sensitive to silane reduction [3].

-

Bromo-amino acids are moderately sensitive.

-

Troubleshooting Protocol:

Step 1: Diagnose the Scavenger Cocktail

Did you use TIS (Triisopropylsilane) or TES (Triethylsilane)?

-

The Issue: Silanes are reducing agents. While they are excellent at scavenging carbocations (t-butyl, trityl), they can reduce the C-X bond, especially if the reaction heats up (exothermic cleavage).

Step 2: The "Safe" Cocktail Formulation